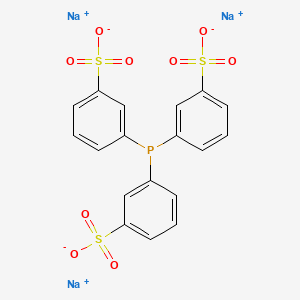
Dichlorobis(tricyclohexylphosphine)palladium(II)
Overview
Description
Dichlorobis(tricyclohexylphosphine)palladium(II) is a widely used organometallic compound in the field of catalysis. It is known for its role as a catalyst precursor in various carbon-carbon and carbon-heteroatom bond-forming reactions. The compound is characterized by its yellow solid appearance and its molecular formula is ([(C_6H_{11})_3P]_2PdCl_2) with a molecular weight of 738.18 g/mol .
Biochemical Analysis
Biochemical Properties
Dichlorobis(tricyclohexylphosphine)palladium(II) plays a crucial role in biochemical reactions, particularly in catalyzing carbon-carbon and carbon-heteroatom bond formation. It interacts with various enzymes, proteins, and other biomolecules to facilitate these reactions. The compound’s interaction with biomolecules is primarily through its palladium center, which can coordinate with different ligands and substrates. This coordination allows Dichlorobis(tricyclohexylphosphine)palladium(II) to activate substrates and promote the formation of new chemical bonds .
Cellular Effects
Dichlorobis(tricyclohexylphosphine)palladium(II) has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic activity can lead to the formation of reactive intermediates, which can interact with cellular components and alter their function. For example, Dichlorobis(tricyclohexylphosphine)palladium(II) can modulate the activity of enzymes involved in metabolic pathways, leading to changes in cellular energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of Dichlorobis(tricyclohexylphosphine)palladium(II) involves its ability to coordinate with various ligands and substrates through its palladium center. This coordination facilitates the activation of substrates and the formation of new chemical bonds. The compound can also interact with enzymes and other biomolecules, leading to enzyme inhibition or activation and changes in gene expression. These interactions are crucial for the compound’s catalytic activity and its ability to influence biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dichlorobis(tricyclohexylphosphine)palladium(II) can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Dichlorobis(tricyclohexylphosphine)palladium(II) is relatively stable under standard laboratory conditions, but its catalytic activity can decrease over time due to degradation or the formation of inactive species. Long-term exposure to the compound can also lead to changes in cellular function, such as alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of Dichlorobis(tricyclohexylphosphine)palladium(II) vary with different dosages in animal models. At low doses, the compound can effectively catalyze biochemical reactions without causing significant toxicity. At high doses, Dichlorobis(tricyclohexylphosphine)palladium(II) can exhibit toxic effects, such as cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s catalytic activity and toxicity are dose-dependent .
Metabolic Pathways
Dichlorobis(tricyclohexylphosphine)palladium(II) is involved in various metabolic pathways, particularly those related to carbon-carbon and carbon-heteroatom bond formation. The compound interacts with enzymes and cofactors that facilitate these reactions, leading to changes in metabolic flux and metabolite levels. For example, Dichlorobis(tricyclohexylphosphine)palladium(II) can modulate the activity of enzymes involved in the biosynthesis of complex organic molecules, influencing the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, Dichlorobis(tricyclohexylphosphine)palladium(II) is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of Dichlorobis(tricyclohexylphosphine)palladium(II) are crucial for its catalytic activity and its ability to influence biochemical reactions .
Subcellular Localization
The subcellular localization of Dichlorobis(tricyclohexylphosphine)palladium(II) is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization, as it needs to be in proximity to its substrates and enzymes to catalyze biochemical reactions effectively. Studies have shown that Dichlorobis(tricyclohexylphosphine)palladium(II) can localize to various subcellular compartments, where it exerts its catalytic activity and influences cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorobis(tricyclohexylphosphine)palladium(II) can be synthesized by reacting tricyclohexylphosphine with palladium(II) chloride in an organic solvent such as acetone. The reaction is typically carried out under reflux conditions for several hours. After the reaction is complete, the product is filtered and purified .
Industrial Production Methods
In industrial settings, the preparation of dichlorobis(tricyclohexylphosphine)palladium(II) follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then isolated and purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Dichlorobis(tricyclohexylphosphine)palladium(II) is involved in various types of reactions, including:
Oxidation: It can undergo oxidation reactions where the palladium center is oxidized.
Reduction: The compound can be reduced under certain conditions.
Substitution: It participates in substitution reactions where ligands around the palladium center are replaced
Common Reagents and Conditions
Common reagents used in reactions with dichlorobis(tricyclohexylphosphine)palladium(II) include halides, organometallic reagents, and various ligands. Typical reaction conditions involve solvents like dichloromethane, chloroform, and toluene, and temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from reactions involving dichlorobis(tricyclohexylphosphine)palladium(II) depend on the specific reaction type. For example, in cross-coupling reactions, the products are often biaryl compounds or other coupled products .
Scientific Research Applications
Dichlorobis(tricyclohexylphosphine)palladium(II) has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of fine chemicals, polymers, and materials science
Mechanism of Action
The mechanism of action of dichlorobis(tricyclohexylphosphine)palladium(II) involves the activation of the palladium center, which facilitates the formation of carbon-carbon and carbon-heteroatom bonds. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the catalytic cycle. The molecular targets and pathways involved include various organic substrates and ligands that interact with the palladium center .
Comparison with Similar Compounds
Similar Compounds
- Bis(triphenylphosphine)palladium(II) dichloride
- Bis(tricyclohexylphosphine)palladium(0)
- Tetrakis(triphenylphosphine)palladium(0)
- Dichlorobis(tri-o-tolylphosphine)palladium(II)
Uniqueness
Dichlorobis(tricyclohexylphosphine)palladium(II) is unique due to its high stability and effectiveness as a catalyst precursor in various coupling reactions. Its bulky tricyclohexylphosphine ligands provide steric protection to the palladium center, enhancing its reactivity and selectivity compared to other palladium complexes .
Properties
IUPAC Name |
dichloropalladium;tricyclohexylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H33P.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*16-18H,1-15H2;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYVXCJTTQJVKJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl[Pd]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66Cl2P2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29934-17-6 | |
| Record name | Dichlorobis(tricyclohexylphosphine)pallium (II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of Dichlorobis(tricyclohexylphosphine)palladium(II) influence its electronic properties, as evidenced by spectroscopic data?
A1: Research using Resonance Raman spectroscopy, specifically focusing on the A-band Ligand to Metal Charge Transfer (LMCT), reveals key information about the electronic structure of Dichlorobis(tricyclohexylphosphine)palladium(II) []. The study compares the spectroscopic behavior of Dichlorobis(tricyclohexylphosphine)palladium(II) with its phenyl-substituted counterpart, Dichlorobis(triphenylphosphine)palladium(II). The analysis indicates that the presence of cyclohexyl substituents, as opposed to phenyl substituents, primarily influences the energy associated with vibrational changes in the P-C bond. This suggests that the cyclohexyl groups have a localized effect on the phosphine ligand itself. Interestingly, the study finds that the cyclohexyl substituents do not significantly impact the energies related to vibrational changes in the Pd-Cl or Pd-P bonds []. This implies that the nature of the substituent on the phosphine ligand can be strategically tuned to modulate specific electronic transitions within the complex without significantly affecting the metal-ligand bonds directly involved in catalytic activity.
Q2: What synthetic advances have been made in the preparation of Dichlorobis(tricyclohexylphosphine)palladium(II) and related compounds?
A2: A notable advancement in the synthesis of Dichlorobis(tricyclohexylphosphine)palladium(II) lies in the development of a simplified and highly efficient method for preparing Bis(tricyclohexylphosphine)palladium(0) from Dichlorobis(tricyclohexylphosphine)palladium(II) []. While the provided abstract does not elaborate on the specific reaction conditions or mechanism, it highlights the significance of this synthetic route in accessing Bis(tricyclohexylphosphine)palladium(0), a crucial palladium(0) catalyst often used in various cross-coupling reactions. This finding suggests that Dichlorobis(tricyclohexylphosphine)palladium(II) can serve not only as a catalytically relevant species itself but also as a valuable precursor for accessing other important palladium catalysts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide](/img/structure/B1312310.png)




